molecular formula C8H18N2 B584135 2-Ethyl-2,6-dimethylpiperazine CAS No. 143739-81-5

2-Ethyl-2,6-dimethylpiperazine

Cat. No.: B584135
CAS No.: 143739-81-5
M. Wt: 142.246
InChI Key: QWYAKSBEBDNWID-UHFFFAOYSA-N
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Description

2-Ethyl-2,6-dimethylpiperazine is a substituted piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. This compound features ethyl and methyl substituents at positions 2 and 6, respectively (Figure 1). Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug development, due to their ability to modulate receptor interactions and enhance bioavailability .

Properties

CAS No.

143739-81-5

Molecular Formula

C8H18N2

Molecular Weight

142.246

IUPAC Name

2-ethyl-2,6-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-8(3)6-9-5-7(2)10-8/h7,9-10H,4-6H2,1-3H3

InChI Key

QWYAKSBEBDNWID-UHFFFAOYSA-N

SMILES

CCC1(CNCC(N1)C)C

Synonyms

2-Ethyl-2,6-dimethyl-piperazine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethyl and methyl substituents in 2-Ethyl-2,6-dimethylpiperazine introduce steric and electronic effects that distinguish it from related compounds. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-Ethyl, 2,6-methyl C₈H₁₈N₂ 142.24* Not explicitly listed Enhanced lipophilicity due to ethyl group; potential for varied stereochemistry.
cis-2,6-Dimethylpiperazine 2,6-methyl (cis) C₆H₁₄N₂ 114.19 21655-48-1 Rigid cis configuration impacts solubility and crystal packing .
trans-2,6-Dimethylpiperazine 2,6-methyl (trans) C₆H₁₄N₂ 114.19 402832-69-3 Trans isomer exhibits lower melting point compared to cis .
N-(2-Hydroxyethyl)piperazine 2-Hydroxyethyl C₆H₁₄N₂O 130.19 103-76-4 Hydroxyl group enhances hydrogen bonding and aqueous solubility .
3,5-Dimethylpiperazine 3,5-methyl C₆H₁₄N₂ 114.19 Not provided Altered substituent positions affect metabolic stability .

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : Ethyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to hydroxylated derivatives like N-(2-Hydroxyethyl)piperazine .

Challenges in Synthesizing this compound :

  • Steric hindrance from the ethyl group may require elevated temperatures or catalysts for efficient alkylation .
  • Separation of stereoisomers (if present) demands chiral resolution techniques .

Toxicity Considerations :

  • Nitrosated 2,6-dimethylpiperazine derivatives (e.g., Me₂DNP) are potent carcinogens in rodents, inducing esophageal and nasal tumors .
  • Ethyl-substituted analogs may exhibit lower acute toxicity compared to nitroso derivatives but require rigorous safety profiling .

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